molecular formula C7H3BrClNO3 B1315965 4-Bromo-5-chloro-2-nitrobenzaldehyde CAS No. 202808-23-9

4-Bromo-5-chloro-2-nitrobenzaldehyde

Cat. No. B1315965
M. Wt: 264.46 g/mol
InChI Key: YZXCTNJDIYOLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-5-chloro-2-nitrobenzaldehyde consists of a benzene ring with substituents. The positions of bromine, chlorine, and nitro groups are crucial for its properties and reactivity. For a visual representation, refer to the structure in the ChemSpider database .

Scientific Research Applications

Green Synthesis and Antioxidant Potential

The compound 4-bromo-5-chloro-2-nitrobenzaldehyde, through a green synthesis method involving mechanochemical grinding, was used to synthesize Schiff base compounds with potential applications in medicine and agriculture. Specifically, a Schiff base derivative demonstrated considerable urease inhibitory activity, which could have implications for treatments in agriculture and medicine. Additionally, the compound displayed minimal free radical scavenging activity, indicating potential antioxidant properties (Zulfiqar et al., 2020).

Chemical Structure Studies

In a different study, the compound was used to obtain (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide through a condensation reaction. The molecular structure of this compound was analyzed, revealing an E configuration about the C=N bond and a dihedral angle between two benzene rings. This compound and its structural characteristics could provide insights for further chemical research and potential applications in material science or pharmaceuticals (Zhang et al., 2009).

Synthesis of Non-Peptide CCR5 Antagonists

The compound was also a precursor in the synthesis of non-peptide CCR5 antagonists, indicating its relevance in medicinal chemistry. The synthesis involved multiple stages including elimination, reduction, and bromization reactions, leading to products with certain bioactivities. These findings underscore the compound's utility in synthesizing biologically active molecules, potentially opening avenues for drug development (De-ju, 2015).

properties

IUPAC Name

4-bromo-5-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXCTNJDIYOLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-2-nitrobenzaldehyde

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